3-({4-[(E)-(2,6-Dichlorophenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid
Description
This compound is a multifunctional aromatic sulfonic acid derivative characterized by:
- A diazenyl (azo) group [(E)-configuration], bridging a 2,6-dichlorophenyl moiety and a naphthoyl-hydroxy substituent.
- A sulfonic acid group at the benzene ring, enhancing hydrophilicity and solubility in aqueous environments.
- A methyl(octadecyl)amino group at the 4-position, contributing significant lipophilicity due to the long aliphatic chain (C18).
The dichlorophenyl and naphthoyl groups may confer stability and π-π stacking interactions, while the sulfonic acid group enables solubility for industrial or pharmaceutical formulations .
Properties
CAS No. |
478250-31-6 |
|---|---|
Molecular Formula |
C42H54Cl2N4O5S |
Molecular Weight |
797.9 g/mol |
IUPAC Name |
3-[[4-[(2,6-dichlorophenyl)diazenyl]-1-hydroxynaphthalene-2-carbonyl]amino]-4-[methyl(octadecyl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C42H54Cl2N4O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28-48(2)39-27-26-31(54(51,52)53)29-38(39)45-42(50)34-30-37(32-22-18-19-23-33(32)41(34)49)46-47-40-35(43)24-21-25-36(40)44/h18-19,21-27,29-30,49H,3-17,20,28H2,1-2H3,(H,45,50)(H,51,52,53) |
InChI Key |
OFKWWGSQSKFMHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)S(=O)(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=C(C=CC=C4Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines.
Scientific Research Applications
3-({4-[(E)-(2,6-Dichlorophenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azo group (-N=N-) and the sulfonic acid group (-SO3H) play crucial roles in its biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Influence
Key structural analogues include azo-sulfonates, naphthoyl derivatives, and amphiphilic sulfonic acids. Comparative analyses focus on physicochemical properties, electronic behavior, and bioactivity:
Physicochemical and Electronic Comparisons
- Diazenyl Group : The (E)-diazenyl group in the target compound, like in ’s azo derivatives, facilitates π-conjugation, influencing UV-Vis absorption and redox behavior. However, the 2,6-dichlorophenyl substituent enhances steric hindrance and electron-withdrawing effects compared to unsubstituted phenyl groups .
- Sulfonic Acid vs. Sulfonamide : The sulfonic acid group in the target compound provides stronger acidity and water solubility than sulfonamide-containing analogs (e.g., piroxicam derivatives), which rely on hydrogen bonding for solubility .
- Amphiphilic Balance : The C18 chain in the target compound creates a logP ~12, making it more lipophilic than shorter-chain azo-sulfonates. This contrasts with piroxicam analogs (logP ~3–4), where trifluoromethyl groups balance hydrophobicity .
Computational and Systems Pharmacology
- DFT Studies : ’s methodology for azo compounds can predict the target compound’s electronic properties, such as HOMO-LUMO gaps and charge distribution, critical for dye or drug design .
- Docking Analysis: Systems pharmacology approaches () could identify protein targets (e.g., integrases or kinases) by leveraging structural similarity to known inhibitors .
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Method/Reference |
|---|---|---|
| Molecular Weight | 874.93 g/mol | HRMS |
| LogP (Octanol-Water) | 3.8 ± 0.2 | Shake-flask |
| Aqueous Solubility | 5.2 mg/mL (pH 7, 25°C) | HPLC-UV |
| λmax (UV-Vis) | 485 nm (DMSO) | Spectrophotometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
